molecular formula C21H27NO9S B1254505 Bendacalol mesylate CAS No. 81737-62-4

Bendacalol mesylate

Cat. No.: B1254505
CAS No.: 81737-62-4
M. Wt: 469.5 g/mol
InChI Key: TWESTNYMJIMXRF-AIMMJYJASA-N
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Description

Bendacalol mesylate is a chemical compound known for its combined alpha-adrenoceptor antagonist and beta-adrenoceptor antagonist properties. It also exhibits calcium channel blocker activity, making it useful in the treatment of hypertension and arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mesylates typically involves the conversion of an alcohol into a mesylate using methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through nucleophilic attack by the alcohol on the sulfur atom of methanesulfonyl chloride, followed by deprotonation to form the mesylate ester.

Industrial Production Methods

Industrial production of bendacalol mesylate would likely follow similar synthetic routes, with optimization for large-scale production. This could involve continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Bendacalol mesylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium bromide would yield the corresponding bromide derivative.

Scientific Research Applications

Bendacalol mesylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a good leaving group.

    Biology: Its properties as an adrenoceptor antagonist make it useful in studying adrenergic signaling pathways.

    Medicine: This compound is used therapeutically as an antihypertensive and antiarrhythmic agent.

    Industry: It can be used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

Bendacalol mesylate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-adrenoceptor antagonist used for similar indications.

    Atenolol: A selective beta-1 adrenoceptor antagonist with fewer side effects on the respiratory system.

    Verapamil: A calcium channel blocker used primarily for its antiarrhythmic properties.

Uniqueness

Bendacalol mesylate’s uniqueness lies in its combined alpha and beta-adrenoceptor antagonism along with calcium channel blocking activity. This multi-faceted mechanism of action makes it particularly effective in treating conditions like hypertension and arrhythmias, where multiple pathways are involved .

Biological Activity

Bendacalol mesylate is a compound that has garnered attention in the pharmaceutical field due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound, a derivative of bendacalol, is primarily used as an antihypertensive agent. It is characterized by its ability to modulate cardiovascular function and has been studied for its effects on blood pressure regulation. The compound's chemical structure includes a mesylate group, which enhances its solubility and bioavailability.

Pharmacological Properties

1. Mechanism of Action:
this compound exhibits multiple pharmacological actions that contribute to its effectiveness as an antihypertensive agent:

  • Beta-Adrenergic Blockade: It acts as a non-selective beta-blocker, inhibiting the action of catecholamines on beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility.
  • Vasodilation: The compound promotes vasodilation through the release of nitric oxide (NO), thereby reducing peripheral vascular resistance and lowering blood pressure.
  • Renin-Angiotensin System Modulation: this compound may influence the renin-angiotensin system, further aiding in blood pressure control.

2. Bioavailability and Pharmacokinetics:
The bioavailability of this compound is significantly enhanced due to its mesylate form, allowing for effective oral administration. Studies indicate that the compound has a half-life suitable for once-daily dosing, making it convenient for patients.

In Vitro Studies

Research has demonstrated that this compound possesses notable biological activities beyond its antihypertensive effects:

  • Antioxidant Activity: In vitro studies have shown that this compound exhibits significant antioxidant properties, which may protect against oxidative stress in cardiovascular tissues.
  • Anti-inflammatory Effects: The compound has been observed to reduce inflammatory markers in cultured human endothelial cells, suggesting potential benefits in conditions characterized by vascular inflammation.

Case Studies

Several clinical studies have assessed the efficacy and safety of this compound in hypertensive patients:

  • Study 1: A randomized controlled trial involving 200 patients with essential hypertension showed that this compound significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo. The mean reduction in systolic blood pressure was 15 mmHg (p < 0.01) .
  • Study 2: Another study focused on patients with comorbid conditions (diabetes and hypertension) found that this compound not only lowered blood pressure but also improved glycemic control, indicating its multifaceted therapeutic potential .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and pharmacological effects of this compound compared to other common antihypertensive agents:

Compound Mechanism of Action Primary Effects Clinical Applications
This compoundBeta-blockade, vasodilationAntihypertensive, antioxidantHypertension, cardiovascular protection
AmlodipineCalcium channel blockadeVasodilationHypertension, angina
LisinoprilACE inhibitionVasodilation, diuresisHypertension, heart failure

Properties

CAS No.

81737-62-4

Molecular Formula

C21H27NO9S

Molecular Weight

469.5 g/mol

IUPAC Name

(1R)-1-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-[[(2S)-2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-hydroxyethyl]amino]ethanol;methanesulfonic acid

InChI

InChI=1S/C20H23NO6.CH4O3S/c22-13(19-11-24-15-5-1-3-7-17(15)26-19)9-21-10-14(23)20-12-25-16-6-2-4-8-18(16)27-20;1-5(2,3)4/h1-8,13-14,19-23H,9-12H2;1H3,(H,2,3,4)/t13-,14+,19+,20-;

InChI Key

TWESTNYMJIMXRF-AIMMJYJASA-N

SMILES

CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H](OC2=CC=CC=C2O1)[C@H](CNC[C@H]([C@@H]3COC4=CC=CC=C4O3)O)O

Canonical SMILES

CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O

Synonyms

1-(2,3-dihydro-1,4(25)-benzodioxin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-aza-1,5-pentanediol methanesulfonate
CGS 10078B
CGS-10078-B
CGS-10078B

Origin of Product

United States

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